REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[CH:4][C:5]([CH3:14])=[C:6]([S:8]([N:11]([CH3:13])[CH3:12])(=[O:10])=[O:9])[CH:7]=1.[Br:15]N1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl>[Br:15][CH2:14][C:5]1[CH:4]=[CH:3][C:2]([F:1])=[CH:7][C:6]=1[S:8]([N:11]([CH3:13])[CH3:12])(=[O:10])=[O:9]
|
Name
|
|
Quantity
|
5.2 g
|
Type
|
reactant
|
Smiles
|
FC=1C=CC(=C(C1)S(=O)(=O)N(C)C)C
|
Name
|
|
Quantity
|
4.69 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed overnight under nitrogen
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
Cooled
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
FILTRATION
|
Details
|
filtered off the succinimide salts
|
Type
|
FILTRATION
|
Details
|
by vacuum filtration
|
Type
|
WASH
|
Details
|
washing with CCl4
|
Type
|
DISSOLUTION
|
Details
|
The concentrated filtrate was dissolved in a minimal amount of ethyl acetate
|
Type
|
CUSTOM
|
Details
|
purified on an Isco column (110 g silica)
|
Type
|
CUSTOM
|
Details
|
over 40 minutes
|
Duration
|
40 min
|
Type
|
CONCENTRATION
|
Details
|
The collected fractions were concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
BrCC1=C(C=C(C=C1)F)S(=O)(=O)N(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |